molecular formula C22H15ClN2O3 B2621891 N-(4-chlorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide CAS No. 946330-89-8

N-(4-chlorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B2621891
CAS No.: 946330-89-8
M. Wt: 390.82
InChI Key: CKRFXWXJYIULHW-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide is a synthetic compound based on the privileged 4-hydroxy-2-quinolinone scaffold, a structure of significant interest in medicinal chemistry for developing multi-target therapeutic agents . This carboxamide derivative is designed for research applications and is offered with high purity for investigative use. The 4-hydroxy-2-quinolinone core is recognized as a privileged structure in drug discovery, with known derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, and immunomodulatory properties . Related quinolinone-3-carboxamides, such as tasquinimod, are of interest for their antiangiogenic and antitumor properties in preclinical models, highlighting the potential of this chemical class in oncology research . The specific structural features of this compound—a phenyl substitution at the N-1 position and a 4-chlorophenyl carboxamide at the C-3 position—may be explored for their influence on biological activity and selectivity in various assay systems. Quinolinone carboxamides have been investigated as potential inhibitors of key enzymes like lipoxygenase (LOX), which is involved in inflammatory processes, and for their antioxidant activity, making them candidates for the development of multi-target agents addressing oxidative stress and chronic inflammation . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to explore its full potential in their specific experimental models.

Properties

IUPAC Name

N-(4-chlorophenyl)-4-hydroxy-2-oxo-1-phenylquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN2O3/c23-14-10-12-15(13-11-14)24-21(27)19-20(26)17-8-4-5-9-18(17)25(22(19)28)16-6-2-1-3-7-16/h1-13,26H,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKRFXWXJYIULHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=C(C2=O)C(=O)NC4=CC=C(C=C4)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the phenyl and chlorophenyl groups. The final step involves the formation of the carboxamide group.

    Formation of Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of Phenyl and Chlorophenyl Groups: The phenyl and chlorophenyl groups can be introduced through Friedel-Crafts acylation reactions, using appropriate acyl chlorides and aluminum chloride as a catalyst.

    Formation of Carboxamide Group: The final step involves the reaction of the intermediate compound with an appropriate amine to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Aluminum chloride for Friedel-Crafts reactions.

Major Products Formed

    Oxidation: Formation of quinoline-2,4-dione derivatives.

    Reduction: Formation of dihydroquinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

N-(4-chlorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Substitution Patterns

The following table summarizes key structural analogs and their substituents:

Compound Name R1 (C1 Position) R2 (C3 Carboxamide) Additional Substituents Reference
Target Compound Phenyl 4-Chlorophenyl None -
N-(3-Pyridylmethyl)-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamide (Lead Compound) CH2Py-3 - 6,7-Dimethoxy
N-(4-Fluorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide (3s) Phenyl 4-Fluorophenyl None
1-Allyl-N-(4-Bromophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide Allyl 4-Bromophenyl None
5-Chloro-4-hydroxy-1-methyl-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide Methyl Phenyl 5-Chloro

Key Observations :

  • Aromatic vs. Heteroaromatic Substitutions : The lead compound (R1 = CH2Py-3) incorporates a pyridylmethyl group, which enhances solubility and receptor interactions compared to the target compound's phenyl group .
  • Alkyl vs.

Pharmacological Activity

Analgesic Efficacy
  • Lead Compound (): Demonstrated 75.3% reduction in acetic acid-induced writhing in mice at 20 mg/kg (oral), surpassing many known analgesics. It is non-toxic and lacks ulcerogenic effects at therapeutic doses .
  • Target Compound: While direct data are unavailable, the 4-chlorophenyl group’s electron-withdrawing nature may enhance receptor binding compared to non-halogenated analogs.

Biological Activity

N-(4-chlorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide is a synthetic compound belonging to the quinoline family, recognized for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline core with several functional groups that contribute to its biological properties. The presence of the 4-chlorophenyl group, a hydroxy group, and a carboxamide moiety enhances its interaction with biological targets.

Property Description
IUPAC Name This compound
Molecular Formula C19H16ClN3O3
Molecular Weight 357.80 g/mol
Solubility Soluble in organic solvents like DMSO and ethanol

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial properties. In a study focused on similar compounds, moderate antibacterial activity was observed against various strains, although specific data for this compound is still emerging. The Minimum Inhibitory Concentration (MIC) values suggest potential effectiveness against Gram-positive and Gram-negative bacteria.

Anti-HIV Activity

The compound has been evaluated for anti-HIV activity. Although initial studies did not demonstrate significant integrase inhibitory effects at concentrations below 100 µM, further exploration into structural modifications may enhance efficacy against HIV replication pathways .

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival or viral replication.
  • Receptor Modulation : It could interact with cellular receptors influencing signal transduction pathways.

Study 1: Antibacterial Evaluation

A recent evaluation of quinoline derivatives showed that compounds similar to N-(4-chlorophenyl)-4-hydroxy-2-oxo exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli. The study utilized the MIC assay to quantify effectiveness .

Study 2: Anti-HIV Potential

In another study focusing on anti-HIV properties, derivatives were synthesized and tested for their ability to inhibit HIV replication in vitro. While the results were inconclusive at lower concentrations, structural analogs demonstrated promise in enhancing bioactivity through targeted modifications .

Q & A

Basic: What are the recommended synthetic routes for N-(4-chlorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide, and how can reaction conditions be optimized?

Methodological Answer:
The compound is typically synthesized via condensation of a 4-hydroxyquinolin-2-one precursor (e.g., 2b in ) with 4-chloroaniline. Key steps include:

Reagent Selection : Use equimolar ratios of quinolinone and aniline derivatives in anhydrous solvents (e.g., DMF or THF) under nitrogen to minimize hydrolysis.

Catalysis : Acid catalysts (e.g., HCl) or coupling agents (e.g., DCC) may enhance carboxamide formation.

Purification : Recrystallization from ethanol or column chromatography yields pure product (62% yield reported in ).

Optimization : Monitor reaction progress via TLC or LC-MS. Adjust solvent polarity and temperature to suppress side reactions (e.g., dimerization).

Table 1 : Synthesis Parameters from

Precursor (Quinolinone)Amine DerivativeSolventCatalystYield
2b (316 mg, 1.07 mmol)4-fluoroanilineCDCl₃None62%

Basic: How should researchers characterize this compound spectroscopically?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., CDCl₃). Key signals include:
    • A singlet at δ 16.85 ppm (hydroxyl proton).
    • Aromatic protons between δ 6.67–8.27 ppm ( ).
  • HR-MS : Confirm molecular weight (calcd. 375.1139 for C₂₂H₁₅O₃FN₂) with <1 ppm error.
  • X-ray Crystallography : Use SHELX software ( ) for structural refinement. Collect high-resolution data (θ > 25°) to resolve disorder in the chlorophenyl group.

Basic: What are the initial steps to evaluate its biological activity?

Methodological Answer:

  • In Vitro Assays : Screen for analgesic activity using thermal (e.g., tail-flick test) or chemical (e.g., acetic acid writhing) models. Compare potency to reference drugs like morphine ( ).
  • Toxicity Profiling : Conduct acute toxicity studies in rodents (LD₅₀ determination) and assess ulcerogenic potential at therapeutic doses ( ).
  • Dose Optimization : Use log-dose response curves to identify EC₅₀ values.

Advanced: How does polymorphism affect its pharmacological activity, and how can polymorphic forms be identified?

Methodological Answer:

  • Impact on Bioactivity : Polymorphs may differ in solubility and bioavailability. For example, in , a polymorph of a related quinoline carboxamide showed variable analgesic efficacy.
  • Identification Methods :
    • PXRD : Compare diffraction patterns of recrystallized samples.
    • DSC/TGA : Detect thermal transitions (e.g., melting points, decomposition).
    • FT-IR : Analyze hydrogen-bonding networks (e.g., OH stretching shifts).
  • Mitigation : Use controlled crystallization (e.g., slow evaporation) to isolate the most stable form.

Advanced: How can researchers resolve contradictions in SAR data for 4-hydroxyquinolin-2-one derivatives?

Methodological Answer:

  • QSAR Modeling : Incorporate descriptors like logP, molar refractivity, and H-bond donor/acceptor counts. Validate models using leave-one-out cross-validation ( ).
  • Experimental Validation : Synthesize analogs with systematic substitutions (e.g., halogenation, methoxy groups) to isolate electronic vs. steric effects.
  • Data Reconciliation : Re-evaluate bioassays under standardized conditions (e.g., cell lines, animal strains) to minimize variability.

Advanced: What strategies are effective for multi-target mechanism studies?

Methodological Answer:

  • Target Fishing : Use computational tools (e.g., molecular docking) to predict interactions with COX-2, NMDA receptors, or serotonin transporters.
  • In Vivo Profiling : Employ knockout models or selective inhibitors to dissect pathways (e.g., opioid vs. non-opioid analgesia).
  • Off-Target Screening : Test against panels of GPCRs, kinases, and ion channels to identify unintended effects ( ).

Advanced: How should crystallographic data be analyzed to resolve structural ambiguities?

Methodological Answer:

  • Software : Use SHELXL ( ) for refinement. Key parameters:
    • R1 < 5%, wR2 < 15% for high-quality data.
    • Apply TWIN commands for twinned crystals.
  • Disorder Handling : Model alternate conformers with restrained occupancy factors.
  • Validation : Check PLATON alerts for missed symmetry or solvent-accessible voids.

Advanced: What are best practices for stability studies under varying storage conditions?

Methodological Answer:

  • ICH Guidelines : Test under accelerated conditions (40°C/75% RH) for 6 months. Monitor degradation via HPLC.
  • Light Sensitivity : Store in amber vials; compare UV-vis spectra pre/post exposure.
  • Excipient Compatibility : Screen with common stabilizers (e.g., lactose, PVP) using DSC.

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